molecular formula C15H15NO3S2 B4189658 N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide

N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide

Cat. No.: B4189658
M. Wt: 321.4 g/mol
InChI Key: MXZFLEJVDRZCRM-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide is a chemical compound with the molecular formula C15H15NO3S2. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes an acetyl group attached to a phenyl ring and a methylthio group attached to a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide typically involves the reaction of 3-acetylphenylamine with 4-(methylthio)benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride reagents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions. It can also be used as a probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. It is also used in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials. It can also be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group can form hydrogen bonds with active site residues, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The sulfonamide moiety can also act as a bioisostere, mimicking the structure and function of natural substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)benzenesulfonamide: Lacks the methylthio group, which can affect its chemical reactivity and biological activity.

    N-(4-methylthio)phenylbenzenesulfonamide: Lacks the acetyl group, which can influence its interaction with molecular targets.

    N-(3-acetylphenyl)-4-(methylsulfanyl)benzenesulfonamide analogs: Compounds with different substituents on the phenyl or benzenesulfonamide rings.

Uniqueness

This compound is unique due to the presence of both acetyl and methylthio groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and the potential for diverse applications in research and industry.

Properties

IUPAC Name

N-(3-acetylphenyl)-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-11(17)12-4-3-5-13(10-12)16-21(18,19)15-8-6-14(20-2)7-9-15/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZFLEJVDRZCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.